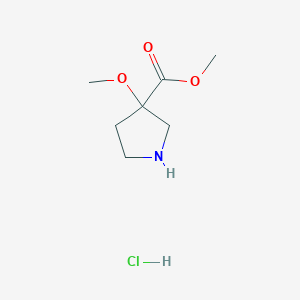

Methyl 3-methoxypyrrolidine-3-carboxylate hydrochloride

Description

Methyl 3-methoxypyrrolidine-3-carboxylate hydrochloride is a pyrrolidine derivative characterized by a methoxy (-OCH₃) group and a methyl ester (-COOCH₃) substituent at the 3-position of the pyrrolidine ring, along with a hydrochloride counterion.

Properties

IUPAC Name |

methyl 3-methoxypyrrolidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-10-6(9)7(11-2)3-4-8-5-7;/h8H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTIRPMBFEFPIBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCNC1)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2044902-55-6 | |

| Record name | methyl 3-methoxypyrrolidine-3-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Esterification of 3-Methoxypyrrolidine-3-carboxylic Acid Derivatives

A common approach to synthesize methyl 3-methoxypyrrolidine-3-carboxylate involves esterification of the corresponding 3-methoxypyrrolidine-3-carboxylic acid or its derivatives. This is typically achieved by treatment with methanol in the presence of an acid catalyst such as thionyl chloride or hydrogen chloride gas.

- Procedure Example :

Thionyl chloride (SOCl₂) is added to methanol at 0°C, then the 3-methoxypyrrolidine-3-carboxylic acid derivative is introduced. The mixture is warmed to room temperature and stirred, allowing the formation of the methyl ester. The solvent is removed under reduced pressure, and the product is purified by recrystallization from methanol and ether mixtures, yielding the methyl ester hydrochloride salt after treatment with hydrogen chloride gas.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Thionyl chloride + methanol, 0°C to r.t. | Formation of methyl ester intermediate |

| 2 | Removal of solvent under reduced pressure | Concentrated ester product |

| 3 | Bubbling HCl gas through solution in DCM, 0-20°C, 48 h | Formation of hydrochloride salt |

| 4 | Concentration and trituration with ether | Crystallization of product |

- Yield : Up to 90% for the methyl ester intermediate; hydrochloride salt isolated as crystalline solid after ether trituration.

Direct Formation of Hydrochloride Salt

The hydrochloride salt of methyl 3-methoxypyrrolidine-3-carboxylate is often prepared by direct treatment of the free base with hydrogen chloride gas in an organic solvent such as dichloromethane.

- Experimental Conditions :

The free base compound is dissolved in dichloromethane at 0–20°C, and hydrogen chloride gas is bubbled through the solution. After stirring for 48 hours, the reaction mixture is concentrated under reduced pressure. The residue is triturated with ether to precipitate the hydrochloride salt, which is then filtered and dried under vacuum.

| Parameter | Details |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0–20°C |

| Duration | 48 hours |

| Work-up | Concentration, ether trituration |

| Product Form | Crystalline hydrochloride salt |

Synthetic Route via Protected Pyrrolidine Intermediates

In some synthetic strategies, the preparation of methyl 3-methoxypyrrolidine-3-carboxylate hydrochloride involves multi-step synthesis starting from protected hydroxy or amino pyrrolidine derivatives.

Protection and Functionalization :

For example, tert-butoxycarbonyl (Boc) protected pyrrolidine derivatives are synthesized first, followed by methyl esterification and introduction of the methoxy group at the 3-position. Deprotection and subsequent hydrochloride salt formation yield the target compound.-

- Protection of amino group with Boc.

- Methyl ester formation via reaction with methanol and acid catalyst.

- Introduction of methoxy substituent via nucleophilic substitution or Mitsunobu reaction.

- Deprotection of Boc group under acidic conditions.

- Formation of hydrochloride salt by treatment with HCl.

This approach allows for stereochemical control and functional group compatibility in complex molecule synthesis.

Reaction Conditions and Yields Summary

| Preparation Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Esterification with SOCl₂/MeOH | SOCl₂ + MeOH, 0°C to r.t., overnight | ~90 | High purity methyl ester intermediate |

| Hydrochloride salt formation | HCl gas bubbling in DCM, 0-20°C, 48 h | Not specified | Crystalline solid after ether trituration |

| Mitsunobu reaction for methoxy introduction | PPh₃, DEAD, THF, room temp, 40 h | 35-51 | Used for phenol substitution in related compounds |

| Boc protection and deprotection | Boc₂O, acid/base conditions | Variable | Enables stereochemical control |

Analytical Data and Characterization

- The compound this compound has molecular formula C7H13NO3·HCl.

- Mass spectrometry confirms the molecular ion peak corresponding to the methyl ester derivative (m/z ~146 for free base).

- Crystalline hydrochloride salt is characterized by melting point and NMR spectroscopy consistent with pyrrolidine ring substitution.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : Methyl 3-methoxypyrrolidine-3-carboxylate hydrochloride can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

-

Reduction: : Reduction reactions can convert the ester group to an alcohol using reagents such as lithium aluminum hydride.

-

Substitution: : The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Methyl iodide in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl 3-methoxypyrrolidine-3-carboxylate hydrochloride has several applications in scientific research:

-

Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

-

Biology: : The compound is studied for its potential biological activities. It can be used in the development of new pharmaceuticals, particularly those targeting the central nervous system.

-

Medicine: : Research into its pharmacological properties may lead to the development of new therapeutic agents. Its derivatives are explored for their potential use in treating neurological disorders.

-

Industry: : In the industrial sector, it can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-methoxypyrrolidine-3-carboxylate hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Structural and Functional Differences

- Electron-Withdrawing Groups : The trifluoromethyl group in N-methyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride increases metabolic stability, a feature absent in the methoxy/ester-substituted target compound .

Biological Activity

Methyl 3-methoxypyrrolidine-3-carboxylate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- SMILES : COC(=O)C1(CCNC1)OC

- InChIKey : IZCZZVPUXSQCCM-UHFFFAOYSA-N

The compound features a pyrrolidine ring, which is known for its versatility in drug design. The presence of the methoxy and carboxylate groups contributes to its biological activity.

Research indicates that this compound may act through several mechanisms:

- Antiviral Activity : It has been identified as a potential inhibitor of coronaviruses, specifically targeting the 3C-like protease (3CLpro) involved in viral replication. Studies have shown that derivatives of this compound can inhibit SARS-CoV-2 and MERS-CoV, demonstrating low micromolar activity against these viruses .

- Antimicrobial Properties : Similar compounds have shown significant antibacterial and antifungal activities. The introduction of methoxy groups has been correlated with enhanced antimicrobial efficacy against various Gram-positive and Gram-negative bacteria .

- Neuropharmacological Effects : The pyrrolidine structure suggests potential interactions with neurotransmitter systems, particularly muscarinic acetylcholine receptors, which are implicated in cognitive functions and could be targeted for conditions like drug abuse .

Antiviral Efficacy

A study published in March 2023 highlighted the compound's ability to inhibit viral replication in cell lines infected with coronaviruses. Derivatives exhibited a selectivity index that indicates a favorable therapeutic window for further development .

Antimicrobial Activity

In vitro studies have demonstrated that related pyrrolidine derivatives possess broad-spectrum antimicrobial activity. For example, compounds were tested against E. coli, Staphylococcus aureus, and Candida albicans, showing significant inhibition compared to standard antibiotics .

| Compound | Activity Type | MIC (µg/mL) | Target Organisms |

|---|---|---|---|

| This compound | Antiviral | Low μM | SARS-CoV-2, MERS-CoV |

| Related Pyrrolidine Derivative | Antimicrobial | Varies | E. coli, S. aureus, C. albicans |

Case Studies

- Case Study on Antiviral Activity : In a controlled laboratory setting, this compound was tested against SARS-CoV-2. Results indicated significant inhibition of viral replication with an IC50 value in the low micromolar range, suggesting its potential as a therapeutic agent against COVID-19 .

- Case Study on Antimicrobial Efficacy : A series of experiments evaluated the antimicrobial properties of various pyrrolidine derivatives, including this compound. The results showed that these compounds had lower MIC values compared to traditional antibiotics, indicating superior efficacy against resistant strains of bacteria .

Q & A

Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of Methyl 3-methoxypyrrolidine-3-carboxylate hydrochloride?

To ensure accurate characterization, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation and high-performance liquid chromatography (HPLC) with UV detection for purity assessment. For example, UV/Vis spectroscopy (λmax ~204–210 nm) is effective for detecting conjugated systems, as demonstrated in structurally related pyrrolidine derivatives . Batch-specific certificates of analysis (CoA) should accompany reference standards to validate purity (≥98%) and stability .

Q. How can reaction conditions be optimized for synthesizing this compound to minimize byproducts?

Optimize reaction parameters such as temperature, solvent polarity, and stoichiometry of reagents. For instance, in analogous methyl ester syntheses (e.g., articaine derivatives), maintaining anhydrous conditions and controlled pH (via HCl gas) improves yield and reduces hydrolysis . Monitor reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to detect intermediates and byproducts early .

Q. What storage conditions are critical for maintaining the stability of this compound?

Store the compound at -20°C in a desiccated environment to prevent hygroscopic degradation. Stability studies on similar hydrochlorides (e.g., arylcyclohexylamines) confirm ≥5-year stability under these conditions . Avoid repeated freeze-thaw cycles, as they may induce crystallinity changes or decomposition.

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral analogs of this compound?

Use chiral stationary phase (CSP) HPLC with mobile phases containing chiral additives (e.g., β-cyclodextrin). For example, (S)-enantiomers of related pyrrolidine derivatives (e.g., (S)-3-(4-Methoxyphenoxy)pyrrolidine hydrochloride) were resolved using polysaccharide-based CSP columns . Alternatively, synthesize enantiopure intermediates via asymmetric catalysis (e.g., Sharpless epoxidation) before final esterification .

Q. What computational methods are suitable for predicting the metabolic pathways of this compound?

Apply in silico tools like molecular docking (AutoDock Vina) and quantitative structure-activity relationship (QSAR) models to predict cytochrome P450 interactions. For arylcyclohexylamines (e.g., 3-fluoro PCP), metabolic studies in rats identified hydroxylation and N-dealkylation as primary pathways, which can be modeled using software like Schrödinger’s ADMET Predictor . Validate predictions with in vitro microsomal assays.

Q. How can researchers address contradictions in stability data between experimental batches of this compound?

Conduct accelerated stability studies (40°C/75% RH for 6 months) to identify degradation products via LC-MS. Cross-reference batch-specific CoAs for impurities (e.g., residual solvents or unreacted intermediates) . If discrepancies persist, re-evaluate synthesis protocols (e.g., drying methods) and raw material quality (e.g., solvent purity) to isolate variability sources.

Q. What strategies are effective for studying the compound’s interactions with biological targets (e.g., receptors or enzymes)?

Use radioligand binding assays (³H or ¹⁴C-labeled compounds) for receptor affinity studies. For example, arylcyclohexylamine derivatives (e.g., 3-methyl PCP) were evaluated for NMDA receptor antagonism using competitive binding assays . Pair this with functional assays (e.g., calcium imaging) to assess downstream effects. Ensure proper controls (e.g., L-NAME for nitric oxide synthase inhibition) to validate specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.